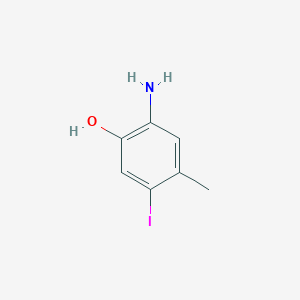
2-Amino-5-iodo-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-iodo-4-methylphenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, characterized by the presence of an amino group at the second position, an iodine atom at the fifth position, and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodo-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the iodination of 2-Amino-4-methylphenol using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which is then attacked by the nucleophilic phenol group to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodo-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The amino and iodine groups can participate in substitution reactions, such as halogen exchange or amination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium nitrite (for diazotization) and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols or anilines.
Scientific Research Applications
2-Amino-5-iodo-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodo-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets, while the amino and phenol groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-Amino-4-methylphenol: Lacks the iodine atom, resulting in different chemical and biological properties.
4-Iodo-2-methylphenol:
2-Amino-4-iodophenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2-Amino-5-iodo-4-methylphenol is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both an amino group and an iodine atom on the phenol ring allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-amino-5-iodo-4-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
TXNQJKIRODQXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















